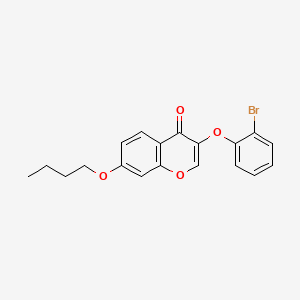

![molecular formula C18H13N3O2S B4627090 2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)

2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 4H-pyrimido[2,1-b]benzothiazole derivatives involves reactions of 2-amino benzothiazole with various reagents under specific conditions. For instance, the reaction with ethyl-2-cyano-3,3-bismethyl thio acrylate in the presence of dimethyl formamide and anhydrous potassium carbonate leads to the formation of 4H-pyrimido[2,1-b ]benzothiazole-2-thiomethyl-3-cyano-4-one compounds (Baheti, Kapratwar, & Kuberkar, 2002). Such methods highlight the versatile routes available for synthesizing this category of compounds, often involving condensation reactions and the use of nucleophilic substrates.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the fusion of pyrimidine and benzothiazole heterocycles, contributing to their unique chemical behavior. The regiospecific synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones through reactions involving 2-aminobenzothiazoles and ethylacetoacetate, for example, underlines the importance of molecular architecture in determining the compounds' properties and reactivity (Fogla, Ankodia, Sharma, & Kumar, 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming new derivatives with potential biological significance. For instance, the reaction with arylamines, heteryl amines, and other nucleophiles can yield a range of substituted derivatives, showcasing the chemical versatility and reactivity of the pyrimido[2,1-b]benzothiazole core (Sayed, Khalil, & Raslan, 2012).

Physical Properties Analysis

While specific physical properties of "2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide" are not detailed in the provided research, compounds within this class generally exhibit properties influenced by their heterocyclic structure, including melting points, solubility in various solvents, and crystalline forms. These attributes are crucial for understanding their behavior in different chemical environments and potential applications.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interaction with other chemical entities, are shaped by the nature of the pyrimido[2,1-b]benzothiazole framework. The presence of multiple reactive sites allows for a range of chemical transformations, leading to a diverse array of derivatives with varying biological and chemical activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized in the synthesis of novel heterocyclic compounds, including derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one. These syntheses involve reactions with different reagents such as aryl amines, heteryl amines, phenols, and compounds containing active methylene groups to explore a variety of chemical structures and functionalities (Baheti, Kapratwar, & Kuberkar, 2002).

Anticancer Activity

Research has demonstrated the compound's role in producing derivatives with significant in-vitro anticancer activity against different cancer lines. This includes the synthesis and evaluation of derivatives for their potential to inhibit the growth of human cancer cell lines, indicating the compound's relevance in developing new anticancer agents (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Antimicrobial and Antifungal Activities

Several derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities. These studies have shown that certain derivatives exhibit promising antibacterial and antifungal properties, highlighting the compound's potential application in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).

Green Chemistry and Synthesis Methods

The compound has been involved in research focusing on green chemistry protocols, such as one-pot three-component condensation reactions in water. These studies aim to develop more efficient and environmentally friendly synthesis methods for heterocyclic compounds, including pyrimido[2,1-b]benzothiazoles (Dandia, Khaturia, Sarawgi, & Jain, 2007).

Propriétés

IUPAC Name |

2-methyl-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-6-2-3-7-12(11)16(22)20-13-10-19-18-21(17(13)23)14-8-4-5-9-15(14)24-18/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLFAWVUTYPDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)